molecular formula C29H56O4 B12950262 Nonacosanedioic acid

Nonacosanedioic acid

Katalognummer: B12950262
Molekulargewicht: 468.8 g/mol
InChI-Schlüssel: BHZDBSUDGBEJDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonacosanedioic acid is a long-chain dicarboxylic acid with the molecular formula C29H56O4 It is a saturated fatty acid with 29 carbon atoms and two carboxyl groups (-COOH) at each end of the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nonacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons or fatty acids. For example, nonacosanoic acid can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of long-chain alkanes or fatty acids. The process may use catalysts such as cobalt or manganese salts to facilitate the oxidation reaction under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Nonacosanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: Reduction of this compound can yield long-chain diols.

    Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

    Amidation: Reaction with amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).

    Amidation: Amines (e.g., ethylamine, butylamine) and dehydrating agents (e.g., dicyclohexylcarbodiimide).

Major Products Formed

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Long-chain diols.

    Esterification: Esters of this compound.

    Amidation: Amides of this compound.

Wissenschaftliche Forschungsanwendungen

Nonacosanedioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.

    Biology: Studied for its role in lipid metabolism and as a component of biological membranes.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants

Wirkmechanismus

The mechanism of action of nonacosanedioic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, its dicarboxylic nature allows it to participate in biochemical pathways related to fatty acid metabolism and energy production .

Vergleich Mit ähnlichen Verbindungen

Nonacosanedioic acid can be compared with other long-chain dicarboxylic acids, such as:

This compound is unique due to its specific chain length and the presence of two carboxyl groups, which confer distinct chemical and physical properties compared to its analogs.

Eigenschaften

Molekularformel

C29H56O4

Molekulargewicht

468.8 g/mol

IUPAC-Name

nonacosanedioic acid

InChI

InChI=1S/C29H56O4/c30-28(31)26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(32)33/h1-27H2,(H,30,31)(H,32,33)

InChI-Schlüssel

BHZDBSUDGBEJDI-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.